4-Chlorophényl phosphorodichloridate

Vue d'ensemble

Description

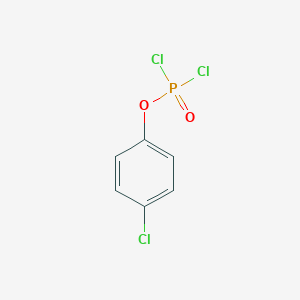

P-Chlorophenyl dichlorophosphate, also known as P-Chlorophenyl dichlorophosphate, is a useful research compound. Its molecular formula is C6H4Cl3O2P and its molecular weight is 245.4 g/mol. The purity is usually 95%.

The exact mass of the compound p-Chlorophenyl dichlorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Chlorophenyl dichlorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Chlorophenyl dichlorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Synthesis of Nucleotides and Oligonucleotides

p-Chlorophenyl dichlorophosphate is widely used as a phosphorylating agent in the synthesis of nucleotide building blocks and oligonucleotides. Its ability to introduce phosphate groups into organic molecules makes it essential in the preparation of nucleoside phosphates and phosphonate prodrugs.

| Application | Description |

|---|---|

| Nucleotide Synthesis | Used in the synthesis of mononucleotide building blocks for nucleic acids. |

| Oligonucleotide Synthesis | Employed in the production of oligonucleotides and oligonucleotide phosphorothioates. |

2. Prodrug Development

The compound has been utilized in the development of prodrugs, particularly for nucleoside analogs. Its role in attaching phosphate groups enhances the bioavailability and efficacy of antiviral agents.

Case Studies

Case Study 1: Antiviral Prodrugs

A study demonstrated the synthesis of various nucleoside phosphate prodrugs using p-chlorophenyl dichlorophosphate as a key reagent. The resulting compounds exhibited significant antiviral activity against hepatitis B virus (HBV) with reduced toxicity compared to existing treatments .

Case Study 2: Cytotoxicity Against Cancer Cells

Research has shown that derivatives synthesized from p-chlorophenyl dichlorophosphate exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this reagent demonstrated substantial inhibition of proliferation in human breast cancer cells, indicating potential therapeutic applications .

Mécanisme D'action

Target of Action

4-Chlorophenyl phosphorodichloridate, also known as 4-Chlorophenyl dichlorophosphate or p-Chlorophenyl dichlorophosphate, is primarily used as a phosphorylation agent . This suggests that its primary targets are likely to be proteins or other biomolecules that undergo phosphorylation, a process where a phosphate group is added to a molecule.

Mode of Action

The compound interacts with its targets by donating a phosphate group . This process, known as phosphorylation, can result in significant changes in the target molecule’s function, potentially altering its activity, reactivity, and its ability to bind other molecules.

Biochemical Pathways

The specific biochemical pathways affected by 4-Chlorophenyl phosphorodichloridate would depend on the particular molecules it phosphorylates. Phosphorylation is a key mechanism in many cellular processes, including metabolic pathways, protein synthesis, and signal transduction . Therefore, the downstream effects of this compound could be diverse and widespread.

Pharmacokinetics

Given its reactivity (it reacts with water ), it’s likely that its bioavailability and pharmacokinetics would be significantly influenced by these chemical properties.

Result of Action

As a phosphorylating agent, 4-Chlorophenyl phosphorodichloridate can be used in the preparation of various compounds, including antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs . The specific molecular and cellular effects would depend on the nature of these compounds.

Action Environment

The action, efficacy, and stability of 4-Chlorophenyl phosphorodichloridate are likely to be influenced by environmental factors. For instance, it is known to react with water , suggesting that its activity could be affected by the presence of moisture. It is also noted to be moisture sensitive and should be stored under inert gas, away from moisture, oxidizing agents, alcohols, and bases .

Analyse Biochimique

Biochemical Properties

4-Chlorophenyl phosphorodichloridate plays a significant role in biochemical reactions. As a phosphorylation agent, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is primarily through the process of phosphorylation, where a phosphate group is added to a molecule, often a protein, altering its function and activity .

Cellular Effects

The effects of 4-Chlorophenyl phosphorodichloridate on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Chlorophenyl phosphorodichloridate involves its role as a phosphorylation agent . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chlorophenyl phosphorodichloridate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

4-Chlorophenyl phosphorodichloridate is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways it is involved in is currently lacking.

Transport and Distribution

The transport and distribution of 4-Chlorophenyl phosphorodichloridate within cells and tissues involve interactions with transporters or binding proteins It may also affect its localization or accumulation within the cell

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

p-Chlorophenyl dichlorophosphate, also known as 2-chlorophenyl phosphorodichloridate, is a chemical compound with significant biological activity. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various biological systems.

- Chemical Formula : C₆H₄Cl₃O₂P

- Molecular Weight : 245.43 g/mol

- CAS Number : 15074-54-1

- Physical State : Colorless to light yellow liquid

- Boiling Point : 265 °C

- Flash Point : 106 °C

- Hazard Classifications : Causes severe skin burns and eye damage (GHS classification) .

p-Chlorophenyl dichlorophosphate acts primarily as a phosphorothioate prodrug, which can enhance the bioavailability and cellular uptake of nucleoside analogs. Its mechanism involves the release of active phosphate groups that can interfere with various biological pathways, particularly in nucleic acid metabolism. This compound has been noted for its ability to affect mitochondrial function and oxidative phosphorylation, which can lead to cytotoxic effects at higher concentrations .

1. Effects on Mitochondrial Function

Research indicates that p-chlorophenyl dichlorophosphate can disrupt mitochondrial bioenergetics. Specifically, it interacts with key components of the electron transport chain, particularly succinate dehydrogenase (Complex II), leading to decreased respiration and impaired ATP synthesis under certain conditions .

2. Cytotoxicity Studies

The cytotoxic effects of p-chlorophenyl dichlorophosphate have been documented in various studies:

- Study A : In vitro assays demonstrated that exposure to concentrations above 80 nmol/mg protein resulted in significant mitochondrial uncoupling and increased proton permeability across the mitochondrial membrane .

- Study B : The compound exhibited a concentration-dependent cytotoxicity in cultured mammalian cells, with an effective concentration (EC50) identified at approximately 0.53 μM for certain cell lines .

3. Prodrug Applications

As a prodrug, p-chlorophenyl dichlorophosphate has been utilized to enhance the delivery of nucleoside analogs in antiviral therapies. The compound's ability to modify lipophilicity allows for improved cell membrane penetration and therapeutic efficacy against viral infections .

Case Study 1: Antiviral Efficacy

A study investigated the use of p-chlorophenyl dichlorophosphate as a prodrug for nucleoside analogs targeting viral infections. The results indicated that compounds derived from this prodrug displayed enhanced antiviral activity compared to their parent molecules, with significant reductions in cytotoxicity .

Case Study 2: Environmental Impact

The environmental persistence and biological effects of p-chlorophenyl dichlorophosphate were evaluated in aquatic systems. Findings suggested that this compound could bioaccumulate in aquatic organisms, leading to potential ecological risks due to its toxicological profile .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | p-Chlorophenyl dichlorophosphate |

| CAS Number | 15074-54-1 |

| Molecular Weight | 245.43 g/mol |

| Boiling Point | 265 °C |

| Flash Point | 106 °C |

| Cytotoxicity EC50 | ~0.53 μM |

| Mitochondrial Interaction | Inhibits Complex II |

Propriétés

IUPAC Name |

1-chloro-4-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMQYGSXWZFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227950 | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-79-2 | |

| Record name | 4-Chlorophenyl phosphorodichloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROPHENYL DICHLOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XWU93C7YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Chlorophenyl dichlorophosphate in synthesizing biologically active compounds?

A1: 4-Chlorophenyl dichlorophosphate serves as a versatile reagent in synthesizing various bioactive compounds, including organophosphorus compounds [], N-linked phosphonamidate derivatives [], and N-phosphorylated derivatives []. Its reactivity allows for the introduction of phosphorous-containing moieties into target molecules, often through multi-step reactions with amines or other nucleophiles.

Q2: Can you elaborate on the application of 4-Chlorophenyl dichlorophosphate in nucleoside modification and its implications?

A2: Researchers successfully employed 4-Chlorophenyl dichlorophosphate to synthesize 4'- Fluoro-2',3'-O-isopropylidenecytidine, a modified nucleoside, through a multi-step reaction involving 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylideneuridine, triazole, and subsequent ammonolysis [, ]. This modification is particularly interesting because the resulting 4'-fluoro uridine 5'-O-triphospate demonstrated inhibitory activity against HCV RNA-dependent RNA polymerase, highlighting the potential of this compound in antiviral research [, ].

Q3: How does 4-Chlorophenyl dichlorophosphate contribute to the development of antimicrobial agents?

A3: 4-Chlorophenyl dichlorophosphate plays a crucial role in synthesizing novel organophosphorus compounds exhibiting antibacterial and antifungal properties []. Additionally, its use in preparing N-linked phosphonamidate derivatives of 6-chloropurine led to compounds with potent inhibitory effects on bacterial and fungal growth []. This highlights the potential of utilizing 4-Chlorophenyl dichlorophosphate as a building block for developing new antimicrobial agents.

Q4: Beyond biomedical applications, are there other areas where 4-Chlorophenyl dichlorophosphate proves useful?

A4: Yes, 4-Chlorophenyl dichlorophosphate has found applications in material science, particularly in optimizing organic thin-film transistors (OTFTs) for electronic paper displays []. Specifically, it improves the contact between the Indium Tin Oxide (ITO) electrode and the organic semiconductor layer, enhancing device performance []. This example showcases the versatility of this compound beyond traditional pharmaceutical and medicinal chemistry applications.

Q5: What analytical techniques are commonly employed to characterize compounds synthesized using 4-Chlorophenyl dichlorophosphate?

A5: Researchers utilize a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR), to confirm the structure of compounds synthesized using 4-Chlorophenyl dichlorophosphate [, , ]. Elemental analysis is also frequently employed to determine the elemental composition of the newly synthesized compounds [, , ]. These techniques provide crucial information about the structure and purity of the synthesized molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.